molecular formula C17H17BrN2O4S B2513546 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922058-10-4

4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2513546
CAS No.: 922058-10-4
M. Wt: 425.3
InChI Key: MGHSFTCRYDMAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17BrN2O4S and its molecular weight is 425.3. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide is Acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .

Mode of Action

The compound interacts with its target, AChE, and significantly reduces its level . This reduction in AChE activity affects normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound affects the biochemical pathway involving reactive oxygen species (ROS) . Normally, cells produce ROS through their routine metabolic pathways. These compounds increase dramatically under cellular damage . The compound’s interaction with its target leads to an increase in oxidative stress, which negatively affects different cellular components .

Result of Action

The result of the compound’s action is a significant reduction in AChE levels . This leads to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms . Additionally, the compound’s interaction with its target leads to an increase in oxidative stress, which negatively affects different cellular components .

Action Environment

The environment can influence the action, efficacy, and stability of 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide. For instance, the compound was investigated in the brain of rainbow trout, where it showed significant effects on swimming performance, lipid peroxidation, and AChE activity . The specific environmental conditions of the “Aquarium Fish Rearing” unit in the Aquaculture Faculty at Atatürk University may have influenced these results

Properties

IUPAC Name

4-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-17(2)10-24-15-8-5-12(9-14(15)19-16(17)21)20-25(22,23)13-6-3-11(18)4-7-13/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHSFTCRYDMAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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